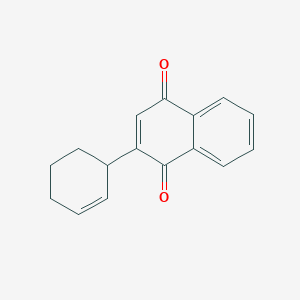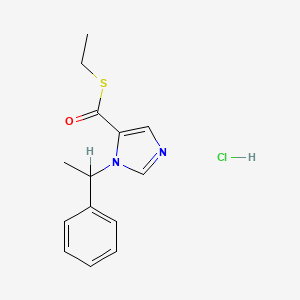![molecular formula C12H17NO2S B14472118 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate CAS No. 65369-96-2](/img/structure/B14472118.png)
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate involves the reaction of 2-[(ethylsulfanyl)methyl]phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate undergoes several types of chemical reactions, including:
Photodegradation: When exposed to sunlight, the compound degrades to form similar products as hydrolysis.
Common Reagents and Conditions
Hydrolysis: Alkaline conditions (pH 9 and 12).
Photodegradation: Sunlight exposure.
Major Products Formed
Hydrolysis: 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione.
Photodegradation: Similar products as hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate is the inhibition of acetylcholinesterase (AChE) in the nervous system of insects . This inhibition leads to the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect . The carbamylation of the enzyme is unstable, allowing for faster regeneration of AChE compared to organophosphorus compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate insecticide with similar AChE inhibition properties.
Aldicarb: A more toxic carbamate insecticide used for controlling a wide range of pests.
Methomyl: A carbamate insecticide known for its broad-spectrum activity.
Uniqueness
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate is unique due to its relatively lower toxicity to humans compared to other carbamate insecticides . Its rapid hydrolysis and photodegradation also make it environmentally friendly, reducing the risk of long-term environmental contamination .
Eigenschaften
CAS-Nummer |
65369-96-2 |
|---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
[2-(ethylsulfanylmethyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-4-16-9-10-7-5-6-8-11(10)15-12(14)13(2)3/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
UHTDKDCJHBDITG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC=CC=C1OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


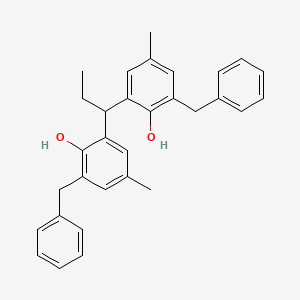
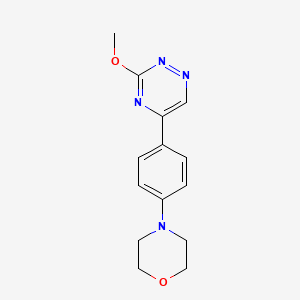
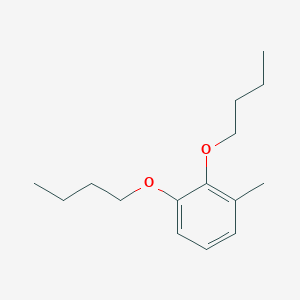
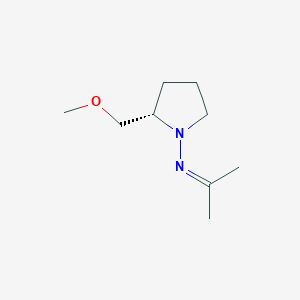
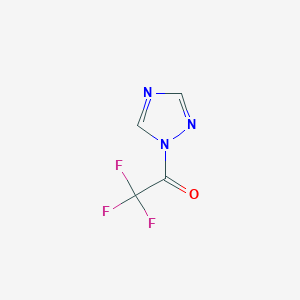
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
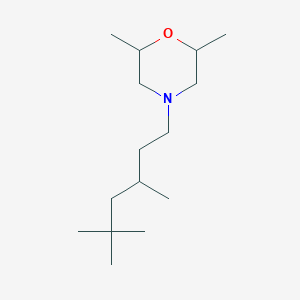
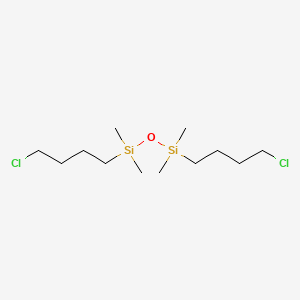
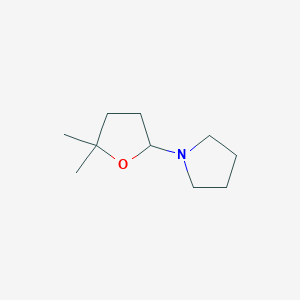
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
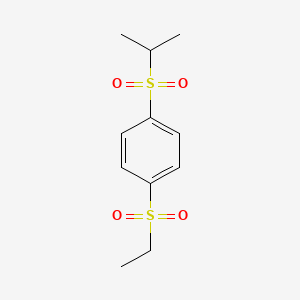
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
